molecular formula C6H18CuN3O7S-3 B15209264 Tris(ethanolamine)copper(2+)

Tris(ethanolamine)copper(2+)

Cat. No.: B15209264
M. Wt: 339.84 g/mol
InChI Key: ODZOYSTYYISJIY-UHFFFAOYSA-L
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Description

Tris(ethanolamine)copper(2+) is a coordination complex with the CAS Number 53139-76-7 and a molecular formula of C6H15CuN3O7S . This brilliant blue complex is formed from copper(II) and doubly deprotonated triethanolamine (TEAH3) ligands . It is readily prepared in aqueous solution, forming a tetrameric structure in the solid state, though it exists as a monomer in solution . Historically, copper triethanolamine complexes have been investigated for their application in sol-gel synthesis, particularly for the preparation of metal oxide materials . Researchers value this complex for its role in fundamental inorganic chemistry studies and materials science research. The product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C6H18CuN3O7S-3

Molecular Weight

339.84 g/mol

IUPAC Name

copper;2-hydroxyethylazanide;sulfate

InChI

InChI=1S/3C2H6NO.Cu.H2O4S/c3*3-1-2-4;;1-5(2,3)4/h3*3-4H,1-2H2;;(H2,1,2,3,4)/q3*-1;+2;/p-2

InChI Key

ODZOYSTYYISJIY-UHFFFAOYSA-L

Canonical SMILES

C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[O-]S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies for Tris Ethanolamine Copper 2+ Complexes

Direct Synthesis Routes for Tris(ethanolamine)copper(2+)

The most common approach to synthesizing tris(ethanolamine)copper(2+) complexes involves the direct reaction of a copper(II) salt with an ethanolamine (B43304) ligand. This method's outcome is highly dependent on the reaction conditions and the stoichiometry of the reactants.

Controlled Reaction Conditions and Stoichiometric Ratios

The synthesis of tris(ethanolamine)copper(2+) complexes is typically achieved by reacting a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with monoethanolamine (MEA) or triethanolamine (B1662121) (TEA) in a suitable solvent. nih.govmass.gov Common solvents include water, ethanol (B145695), or methanol. nih.govredalyc.org The stoichiometry between the copper ion and the ethanolamine ligand is a critical factor that dictates the final product. For instance, studies have shown that with monoethanolamine, a stoichiometric ratio of 2:1 (ligand to metal) can lead to the formation of a square planar complex where two ethanolamine molecules act as bidentate ligands. rjpbcs.com However, other ratios, such as 3:1 or even higher, have also been explored, potentially leading to complexes with different coordination numbers and geometries. rjpbcs.com

The reaction temperature and pH also play crucial roles. Some syntheses are carried out at room temperature with stirring, nih.govredalyc.org while others may require heating or refluxing to facilitate the reaction. nih.gov For example, the synthesis of certain copper(II)-triethanolamine-carboxylate complexes is achieved through the direct reaction of copper(II) carboxylates with triethanolamine (TEAH3). researchgate.net The pH of the solution can influence the deprotonation of the hydroxyl groups on the ethanolamine ligand, affecting its coordination mode.

Table 1: Examples of Direct Synthesis Conditions for Copper-Ethanolamine Complexes

Copper(II) Salt Ligand Molar Ratio (L:M) Solvent Conditions Resulting Complex Type
Copper(II) Sulfate Monoethanolamine 2:1 Water/Ethanol Room Temperature Square Planar [Cu(MEA)2] type
Copper(II) Chloride Dihydrate HL¹ (Schiff base) 1:1 Methanol Reflux 4h Mononuclear pentacoordinated [Cu(L)(Cl)(H2O)]
Copper(II) Nitrate Trihydrate INAH (Oxime-imine) 2:1 Ethanol Room Temperature, stand overnight Monomeric [Cu(inah)(H2O)(NO3)]
Copper(II) Acetate L-cysteine 1:2 None (Solvent-free) Grinding [Cu(cysteine)2]

Table data compiled from sources. nih.govredalyc.orgresearchgate.net

Influence of Anions and Counter-Ions on Complex Formation and Crystallization

The choice of the copper(II) salt, and therefore the anion present in the reaction mixture, has a profound impact on the structure and nuclearity of the resulting complex. Different anions can coordinate to the copper center or act as counter-ions, influencing the crystallization process and the final solid-state structure.

For example, the reaction of triethanolamine with copper(II) salts of various carboxylic acids demonstrates this influence clearly. While copper(II) succinate (B1194679) yields a mononuclear cationic complex, Cu(TEA)2, copper(II) salicylate (B1505791) and cinnamate (B1238496) form binuclear mixed-ligand complexes. researchgate.net This highlights how the size, shape, and coordinating ability of the anion can direct the assembly of the final supramolecular architecture.

Similarly, in the presence of saccharinate (SAC) ions, manganese(II), cobalt(II), and nickel(II) form mononuclear complexes of the type M(TEA)22 where the saccharinate acts as a counter-ion. In contrast, the copper(II) complex is a dimeric species, [Cu2(μ-TEA)2(SAC)2], where the saccharinate coordinates to the metal center as a monodentate ligand. researchgate.net The presence of anions like perchlorate (B79767) or tetrafluoroborate (B81430) can also lead to the formation of distinct crystalline materials, often with the anion remaining uncoordinated in the crystal lattice. mostwiedzy.plresearchgate.net The anion's ability to form hydrogen bonds with the ligands and solvent molecules can also play a significant role in stabilizing the crystal structure. researchgate.net

Ligand Modification and Derivative Synthesis

To tune the properties of copper(II) ethanolamine complexes, researchers often modify the ethanolamine ligand itself or introduce other ligands into the coordination sphere.

Synthesis of Substituted Ethanolamine Ligands for Copper(II) Complexation

The synthesis of substituted ethanolamine ligands allows for the systematic study of steric and electronic effects on the resulting copper(II) complexes. These substitutions can be made on the nitrogen atom or the carbon backbone of the ethanolamine molecule. For instance, N-substituted derivatives of ethanolamine are used to create ligands with varying denticity and coordinating properties. researchgate.netrsc.org

One common strategy involves the reaction of a primary or secondary amine with an epoxide, such as ethylene (B1197577) oxide, to introduce a hydroxyethyl (B10761427) group. Another approach is the Schiff base condensation of an aldehyde or ketone with an amino alcohol to create more complex, polydentate ligands. nih.gov For example, a Schiff base ligand can be prepared by reacting 2-hydroxy-naphthaldehyde with 3-methyl-2-aminopyridine in ethanol. This NNO-donor ligand can then be reacted with a copper(II) salt to form a pentacoordinated complex. nih.gov The synthesis of ethanolamine-bridged bis(phenolato) ligands is another example, which, upon reaction with rare-earth metals and copper, can form homo- and heteronuclear complexes. nih.gov

Approaches to Heteroleptic and Mixed-Ligand Tris(ethanolamine)copper(2+) Systems

Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of such systems with ethanolamine often involves a one-pot reaction of a copper(II) salt with ethanolamine and another ligand. The formation of these complexes is driven by the relative stability of the resulting species and the reaction conditions.

A well-documented approach is the synthesis of copper(II)-triethanolamine-carboxylate complexes. These can be prepared by the direct reaction of a copper(II) carboxylate salt with triethanolamine or by reacting a pre-formed copper-triethanolamine complex with a copper(II) carboxylate. researchgate.netnih.gov This method has yielded a variety of di- and trinuclear copper(II) complexes where both the deprotonated triethanolamine and the carboxylate anions bridge the metal centers. researchgate.netnih.gov

Another strategy involves the use of ancillary ligands like 2,2'-bipyridyl (bpy) or 1,10-phenanthroline (B135089) (phen) to create heteroleptic complexes. researchgate.net For example, a Schiff base ligand can be coordinated to a copper(II) center, followed by the addition of bpy or phen to complete the coordination sphere, resulting in complexes like Cu(HL¹)(bpy)₂·2H₂O. researchgate.net The choice of the secondary ligand can influence the geometry and electronic properties of the final complex.

Green Chemistry Principles in Tris(ethanolamine)copper(2+) Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in chemistry. For the synthesis of copper complexes, this includes the use of greener solvents, solvent-free methods, and energy-efficient reaction conditions.

One of the most promising green chemistry approaches is mechanochemical synthesis, which involves grinding solid reactants together, often with a minimal amount of liquid (liquid-assisted grinding) or no solvent at all. researchgate.net This method has been successfully applied to the synthesis of various copper(II) complexes, offering advantages such as reduced solvent waste, shorter reaction times, and sometimes yielding products with different properties than those obtained from solution-based methods. researchgate.netresearchgate.netacs.org For instance, copper(II)-cysteine complexes have been synthesized via a solvent-free grinding method. researchgate.net It has been noted that mechanochemical synthesis is often faster and results in higher yields compared to corresponding solvent-based reactions. researchgate.net

The use of bio-based solvents or water as a reaction medium is another key principle of green chemistry. Ethanolamines themselves are considered environmentally friendly reagents. researchgate.net Furthermore, the use of plant extracts as reducing and capping agents, a common practice in the green synthesis of copper nanoparticles, offers a potential, though less explored, avenue for the synthesis of coordination complexes. mdpi.comnih.govnih.gov These extracts contain biomolecules with functional groups like hydroxyl and amine groups that can reduce metal ions and stabilize the resulting complexes. mdpi.com While this approach is more established for nanoparticles, the underlying principles could be adapted for coordination chemistry.

Table 2: Comparison of Synthetic Approaches

Synthetic Approach Key Principles Advantages
Conventional Solution Synthesis Reaction of precursors in a solvent (e.g., water, ethanol, methanol). Well-established, good control over reaction parameters.
Mechanochemical Synthesis Grinding of solid reactants, solvent-free or with minimal solvent. Reduced solvent waste, faster reactions, high yields, potential for novel products. researchgate.netresearchgate.net
Green Solution Synthesis Use of environmentally benign solvents (e.g., water), bio-based reagents. Reduced environmental impact, use of renewable resources. researchgate.netmdpi.com

Advanced Structural Elucidation and Characterization

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to copper(II) complexes involving triethanolamine (B1662121) (TEA), revealing detailed information about their molecular and supramolecular structures.

The interaction between copper(II) and triethanolamine can result in various structural motifs, including both mononuclear and dinuclear complexes, depending on the reaction conditions and the presence of other coordinating ligands or counter-ions. researchgate.netresearchgate.net

In mononuclear species, such as the cationic complex [Cu(TEA)₂]²⁺ found in the compound Cu(TEA)₂, the copper(II) center is coordinated by two triethanolamine ligands. researchgate.net In such cases, the TEA ligand typically acts as a tridentate or tetradentate ligand. researchgate.net The resulting coordination geometry around the Cu(II) ion is often a distorted octahedron. researchgate.net

Dimeric structures are also common, a notable example being [Cu₂(μ-TEA)₂(SAC)₂] (where SAC is the saccharinate ion). researchgate.net In this complex, two copper(II) centers are bridged by the deprotonated alkoxo arms of two triethanolamine ligands. Each copper(II) ion in this dimeric unit exhibits a distorted square pyramidal geometry. researchgate.netresearchgate.net The base of the pyramid is formed by the nitrogen atom and two oxygen atoms from one TEA ligand, along with a bridging oxygen atom from the second TEA ligand. The apical position is typically occupied by another ligand or a solvent molecule. researchgate.net The coordination number for the copper(II) ion in these complexes is frequently five, leading to square pyramidal geometries, though six-coordinate distorted octahedral arrangements are also observed. researchgate.netnih.gov

The precise measurement of bond lengths and angles is crucial for defining the coordination environment of the central copper(II) ion. In copper(II)-triethanolamine complexes, the Cu-O and Cu-N bond distances fall within ranges characteristic of copper(II) amino alcohol complexes.

For instance, in a binuclear copper(II) complex with triethanolamine and salicylate (B1505791), the Cu–O bond lengths to the bridging alkoxide oxygen atoms are approximately 1.940(1) Å and 1.955(1) Å. researchgate.net These distances are typical for bridging alkoxo groups in dicopper(II) complexes. The bond angles around the copper center deviate significantly from ideal geometries (90° and 180° for a perfect octahedron or square pyramid), indicating considerable distortion. This distortion is a common feature of copper(II) complexes due to the Jahn-Teller effect, which arises from the d⁹ electronic configuration of the Cu(II) ion.

Table 1: Selected Bond Distances in a Binuclear Cu(II)-Triethanolamine Complex Data from a related binuclear complex, as specific data for the simple mononuclear tris(ethanolamine)copper(2+) cation is not available in the cited literature.

BondLength (Å)
Cu1–O21.940(1)
Cu1–O2'1.955(1)

Source: researchgate.net

The crystal structures of copper(II)-triethanolamine complexes are extensively stabilized by a network of intermolecular hydrogen bonds. researchgate.net The hydroxyl groups of the triethanolamine ligands, whether coordinated or uncoordinated, are potent hydrogen bond donors. These groups readily interact with hydrogen bond acceptors such as counter-anions (e.g., saccharinate, perchlorate), solvent molecules (e.g., water, methanol), and the oxygen atoms of adjacent complex molecules. researchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, has not been explicitly documented for Tris(ethanolamine)copper(2+). However, the structural versatility of the Cu(II)-TEA system suggests that polymorphism is a distinct possibility. The existence of both mononuclear and dinuclear species, along with the flexible coordination modes of the triethanolamine ligand (tridentate vs. tetradentate), indicates that different crystallization conditions (e.g., solvent, temperature, counter-ion) could lead to the isolation of different solid-state forms. researchgate.netresearchgate.net Each polymorph would possess a unique crystal lattice and potentially different physical properties.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for probing the electronic structure of coordination compounds and corroborating the geometric information obtained from X-ray diffraction.

Electronic absorption (UV-Vis) spectroscopy is a key technique for studying copper(II) complexes. The spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) transitions. libretexts.org

d-d Transitions: For a Cu(II) ion (a d⁹ system), electronic transitions between the d-orbitals are possible. libretexts.org These transitions are formally Laporte-forbidden, resulting in weak absorption bands with low molar absorptivity (ε) values, typically less than 1,000 L mol⁻¹ cm⁻¹. libretexts.orgwikipedia.org In copper(II) complexes, these transitions usually appear as a single broad, often asymmetric, band in the visible or near-infrared region of the spectrum. The position and shape of this band are highly sensitive to the coordination geometry and the nature of the coordinating ligands. For copper(II) complexes with geometries such as square-planar or distorted square-pyramidal, this broad band is observed in the 550-800 nm range. bch.roorientjchem.org Spectrophotometric studies of the copper(II)-triethanolamine system have utilized these bands to differentiate between the formation of monomeric and dimeric species in solution. rsc.org

Charge-Transfer (CT) Bands: Charge-transfer transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. These transitions are Laporte-allowed and spin-allowed, resulting in very intense absorption bands (ε >> 1,000 L mol⁻¹ cm⁻¹) that typically occur in the ultraviolet region. wikipedia.org For Tris(ethanolamine)copper(2+), Ligand-to-Metal Charge Transfer (LMCT) bands are expected. researchgate.net These involve the excitation of an electron from an orbital on the ethanolamine (B43304) ligand (specifically from the nitrogen or oxygen lone pairs) to a vacant or partially filled d-orbital on the copper(II) ion. wikipedia.orgnih.gov In related copper(II) complexes with amine and alcohol functionalities, these high-intensity bands can be found in the 260-400 nm range. bch.ro

Table 2: Typical Electronic Absorption Data for Copper(II) Complexes

Complex TypeTransition TypeWavelength (λ_max) Range (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Copper(II)-Schiff Based-d556 - 600Low (< 1,000)
Copper(II)-Amino Acidd-d740 - 760Low (< 1,000)
General Copper(II) ComplexesLMCT260 - 400High (> 1,000, often > 10,000)

Sources: libretexts.orgwikipedia.orgbch.roorientjchem.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Coordination Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups of the ethanolamine ligand and understanding its coordination to the copper(II) center in tris(ethanolamine)copper(2+). The spectra of the complex show distinct shifts from those of the free ligand, providing direct evidence of complexation and insight into the binding mode.

In copper(II)-alkanolamine complexes, the ethanolamine ligands can coordinate to the metal center through both the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This coordination is reflected in the vibrational spectra. The IR spectra of copper(II) complexes with amines and amino acids are well-studied. latamjpharm.org For instance, the involvement of the amino group in coordination is confirmed by the shifting of NH2 stretching and deformation vibrations upon complexation. latamjpharm.org

Key vibrational bands for the tris(ethanolamine)copper(2+) complex are analyzed to confirm the structure. The O-H stretching vibration, typically a broad band in the free ethanolamine ligand due to hydrogen bonding, experiences a shift upon coordination of the hydroxyl group to the copper ion. Similarly, the C-N and C-O stretching vibrations are sensitive to the coordination environment. The appearance of new bands in the far-infrared region, which are absent in the spectrum of the free ligand, can be assigned to the Cu-N and Cu-O stretching modes, directly confirming the formation of coordination bonds.

Resonance Raman (RR) spectroscopy, particularly when the laser excitation wavelength is in resonance with an electronic transition of the complex, can selectively enhance the vibrations of the chromophoric Cu(II) center and its immediate ligand environment. encyclopedia.pub This technique is highly effective for studying the coordination sphere of metalloproteins and can be applied to coordination complexes like tris(ethanolamine)copper(2+) to gain detailed information about the metal-ligand bonds. encyclopedia.pub

A detailed assignment of the principal vibrational modes is presented in the table below.

Table 1: Key Vibrational Frequencies for Tris(ethanolamine)copper(2+) and Free Ligand

Vibrational Mode Free Ethanolamine (cm⁻¹) Tris(ethanolamine)copper(2+) (cm⁻¹) Assignment and Interpretation
ν(O-H) ~3350 (broad) Shifted and/or sharpened Indicates coordination of the hydroxyl group.
ν(N-H) ~3280 Shifted to lower frequency Confirms coordination of the amino group to the Cu(II) ion.
**δ(CH₂) ** ~1460 Minor shifts Scissoring and wagging modes of methylene (B1212753) groups.
ν(C-N) ~1080 Shifted Change in frequency indicates involvement of the amino group in the Cu-N bond.
ν(C-O) ~1040 Shifted Change in frequency confirms the participation of the hydroxyl group in the Cu-O bond.
ν(Cu-N) - ~400-500 Appearance of this new band is direct evidence of the copper-nitrogen bond.
ν(Cu-O) - ~300-400 Appearance of this new band is direct evidence of the copper-oxygen bond.

Note: Specific frequencies can vary based on the physical state (solid/solution) and counter-ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure and Spin States

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a primary technique for investigating paramagnetic species like copper(II) complexes. nih.gov The d⁹ electronic configuration of Cu(II) (S=1/2) makes it EPR-active, and the resulting spectrum is highly sensitive to the geometry and nature of the ligands in its coordination sphere. ethz.ch

The EPR spectrum of tris(ethanolamine)copper(2+) in a frozen solution typically exhibits an axial or distorted tetragonal symmetry. This is characterized by two principal g-values: g∥ (parallel) and g⊥ (perpendicular). researchgate.net For most elongated octahedral or square planar Cu(II) complexes, the unpaired electron resides in the dx²-y² orbital, leading to a spectral pattern where g∥ > g⊥ > 2.0023. ethz.chresearchgate.net The interaction of the unpaired electron with the copper nucleus (I=3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) results in a four-line hyperfine splitting pattern in the g∥ region, characterized by the hyperfine coupling constant A∥. ethz.ch

In alkaline solutions, copper(II) interacts with tris(hydroxymethyl)aminomethane (TRIS), a related amino-hydroxyl ligand, to form complexes whose EPR parameters are pH-dependent. At pH 10, a TRIS complex shows room temperature parameters of g₀ = 2.135 and A₀ = 82 G, with nitrogen superhyperfine splitting (AN = 9.5 G) confirming nitrogen coordination. researchgate.net For the tris(ethanolamine)copper(2+) complex, similar nitrogen superhyperfine splitting is expected on the g⊥ or g∥ features, providing direct evidence of the Cu-N bonds.

The specific values of g∥ and A∥ are diagnostic of the ligand field strength and the degree of covalent character in the metal-ligand bonds. For instance, a decrease in g∥ and an increase in A∥ can indicate a stronger axial ligand interaction or a distortion from a purely square-planar geometry. The relationship between these parameters can be used to assess the geometry of the complex, distinguishing between elongated octahedral, square pyramidal, or trigonal bipyramidal structures. researchgate.net

Table 2: Representative EPR Parameters for a Cu(II)-Ethanolamine Complex

Parameter Value Interpretation
g∥ 2.24 - 2.28 Consistent with an axially symmetric complex with the unpaired electron in the dx²-y² orbital. researchgate.net
g⊥ 2.05 - 2.07 Value is typical for Cu(II) in a nitrogen and oxygen donor environment. researchgate.net
A∥ (x 10⁻⁴ cm⁻¹) 160 - 180 The magnitude reflects the covalent nature of the Cu-N and Cu-O bonds in the equatorial plane. researchgate.net
AN (G) ~10-15 Superhyperfine coupling to coordinated nitrogen atoms, often resolved in the g⊥ region, confirming Cu-N coordination. researchgate.net

Note: Values are typical for Cu(II) complexes with N,O-coordination and can vary with solvent and temperature.

Mass Spectrometry (ESI-MS, LC-MS) for Molecular Weight Confirmation and Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for characterizing non-covalent coordination complexes in solution. researchgate.net For tris(ethanolamine)copper(2+), ESI-MS is used to confirm the molecular weight of the complex cation and to study its stability and fragmentation pathways in the gas phase.

When a solution of the complex is analyzed by ESI-MS in positive ion mode, the most prominent peak is expected to correspond to the intact dication [Cu(C₂H₇NO)₃]²⁺ or a related species depending on the counter-ion and solvent system. For example, the complex may be observed as a singly charged species formed by association with an anion, such as [Cu(C₂H₇NO)₃(X)]⁺, where X is a counter-ion.

The fragmentation of the parent ion under MS/MS conditions provides valuable structural information. A common fragmentation pathway for such complexes is the sequential loss of the neutral ethanolamine ligands. This process gives rise to a series of fragment ions corresponding to [Cu(C₂H₇NO)₂]²⁺ and [Cu(C₂H₇NO)]²⁺, or their singly charged adducts. The relative abundance of these fragments can offer insights into the stepwise binding energies of the ligands. The presence of ions corresponding to the free ligand or copper-containing fragments confirms the composition of the complex. sciensage.info

Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of complex mixtures or to separate the target complex from free ligand and other species before detection. For instance, LC-MS/MS methods have been developed for the simultaneous quantification of mono-, di-, and triethanolamine, demonstrating the suitability of the technique for these compounds. nih.gov

Table 3: Expected ESI-MS Fragmentation Pattern for Tris(ethanolamine)copper(2+)

m/z (for ⁶³Cu) Ion Formula Interpretation
247.1 [Cu(C₂H₇NO)₂]²⁺ Loss of one neutral ethanolamine ligand from the parent dication.
186.1 [Cu(C₂H₇NO)₃]²⁺ Molecular ion (dication).
124.0 [Cu(C₂H₇NO)]²⁺ Loss of two neutral ethanolamine ligands.

Note: The observed m/z values depend on the charge state of the ion. Singly charged adducts with anions or solvent molecules may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of organic molecules. However, its application to paramagnetic compounds like copper(II) complexes is severely limited. The unpaired electron of the Cu(II) ion provides a powerful relaxation mechanism for nearby nuclei, leading to extreme broadening of NMR signals. As a result, the proton or carbon-13 NMR spectra of the ethanolamine ligands in the tris(ethanolamine)copper(2+) complex are typically unobservable or appear as very broad, featureless resonances.

While standard NMR is generally not applicable for detailed structural analysis of the paramagnetic Cu(II) complex itself, it remains an essential tool for characterizing the free ethanolamine ligand before complexation. Furthermore, if the complex can be reduced to its diamagnetic copper(I) analogue, NMR spectroscopy can then be used effectively to study the structure of the resulting Cu(I) complex, providing indirect structural insights. nih.gov In some specific cases, specialized NMR techniques or the study of solid-state samples can yield some information, but for routine solution-state analysis, the paramagnetism of Cu(II) precludes the acquisition of high-resolution spectra.

Thermal Analysis

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of the tris(ethanolamine)copper(2+) complex. The TGA curve plots the mass of the sample as a function of increasing temperature, revealing distinct steps of mass loss that correspond to the release of volatile components or the decomposition of the ligands.

The thermal decomposition of copper(II)-triethanolamine complexes typically occurs in multiple stages. researchgate.net If the complex is a hydrate, the first mass loss step, usually occurring at a relatively low temperature (<150 °C), corresponds to the loss of water molecules. asianpubs.org

Following dehydration, subsequent decomposition stages involve the pyrolysis of the coordinated ethanolamine ligands. This process can be complex, often involving several overlapping steps corresponding to the breakdown of the C-C, C-N, and C-O bonds within the ligands. The temperature ranges for these decomposition steps provide a measure of the complex's thermal stability. For related Cu(II)-amine complexes, the decomposition of the organic ligand can occur in the range of 150-400 °C. researchgate.netasianpubs.org The final residue at high temperatures (e.g., >700 °C) is typically copper(II) oxide (CuO), which can be confirmed by comparing the experimental residual mass with the theoretical value. researchgate.net

Table 4: Representative TGA Data for a Copper-Ethanolamine Complex

Temperature Range (°C) Mass Loss (%) Assignment
50 - 120 Variable Loss of lattice or coordinated water (if present).
180 - 400 ~70-80% Multi-step decomposition and pyrolysis of the three ethanolamine ligands. researchgate.netresearchgate.net
> 700 Final Residue Formation of stable copper(II) oxide (CuO). researchgate.net

Note: The exact temperatures and mass loss percentages depend on the heating rate, atmosphere (e.g., air or nitrogen), and the specific counter-ion of the complex.

Differential Scanning Calorimetry (DSC) in Conjunction with Thermal Studies

Differential Scanning Calorimetry (DSC) is often run in parallel with TGA to provide a more complete picture of the thermal events. The DSC curve measures the difference in heat flow between the sample and a reference as a function of temperature, identifying endothermic and exothermic processes.

For the tris(ethanolamine)copper(2+) complex, DSC analysis reveals peaks corresponding to the events observed in the TGA.

Endothermic Peaks: A broad endotherm in the range of 50-120 °C typically accompanies the dehydration step seen in TGA, corresponding to the energy required to vaporize the water molecules. asianpubs.org Melting of the complex, if it occurs before decomposition, would also appear as a sharp endothermic peak.

Exothermic Peaks: The decomposition of the organic ethanolamine ligands is often a highly exothermic process due to the combustion of the organic material, especially when the analysis is conducted in an air or oxygen atmosphere. These exothermic peaks in the DSC curve will align with the major mass loss steps in the TGA curve in the 180-400 °C range. researchgate.net

By combining TGA and DSC, a comprehensive thermal profile of the tris(ethanolamine)copper(2+) complex can be established, detailing its stability, dehydration, and decomposition pathway.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory has become a cornerstone in the computational study of transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to model the geometric and electronic properties of compounds like Tris(ethanolamine)copper(2+).

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For copper(II) complexes with triethanolamine (B1662121) (TEA), the ligand can act in a tridentate or tetradentate fashion, coordinating through the nitrogen atom and the oxygen atoms of the ethanol (B145695) arms. In the case of a [Cu(TEA)₂]²⁺ structure, each TEA ligand would likely act as a tridentate N,O,O-donor, leading to a distorted octahedral geometry around the copper(II) center. researchgate.net One ethanol arm of each TEA ligand would remain uncoordinated. researchgate.net

DFT calculations, for instance using the B3LYP functional with a basis set like LanL2DZ, can predict key structural parameters. These calculations help to correlate experimental data, such as that from X-ray crystallography, with the computationally derived structure. For related copper(II)-triethanolamine complexes, structural analyses have confirmed that the geometry around the Cu(II) ion is often a distorted square pyramid or a distorted octahedron, depending on the coordination environment and the presence of other ligands or solvent molecules. researchgate.net

Table 1: Predicted Structural Parameters for a Model [Cu(TEA)₂]²⁺ Complex This table presents hypothetical yet representative data based on typical values found in DFT studies of similar copper(II)-aminoalcohol complexes.

ParameterDescriptionPredicted Value (Å / °)
Cu-N Bond LengthDistance between the central copper ion and the nitrogen atom of the TEA ligand.~2.05 - 2.15 Å
Cu-O Bond Length (equatorial)Distance between the copper ion and coordinated oxygen atoms in the primary plane.~1.95 - 2.05 Å
Cu-O Bond Length (axial)Distance between the copper ion and coordinated oxygen atoms in the axial position, often showing Jahn-Teller distortion.~2.20 - 2.40 Å
N-Cu-O Bond AngleBond angle formed by the nitrogen, copper, and an oxygen atom within the same ligand.~80 - 85°
O-Cu-O Bond AngleBond angle formed by two coordinated oxygen atoms from the same ligand.~85 - 95°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In DFT studies of copper(II) complexes, the HOMO and LUMO are calculated to analyze charge transfer possibilities within the molecule. nih.gov For a Tris(ethanolamine)copper(2+) complex, the HOMO is often associated with orbitals having significant ligand character, while the LUMO may be centered on the copper ion, indicating that the complex could act as an electron acceptor. The energy gap can be tuned by modifying the ligand structure, which is a key strategy in designing catalysts and functional materials. rsc.org DFT calculations can reliably predict these energy levels and help rationalize the electronic absorption spectra of the complex. rsc.org

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations This table illustrates the type of data obtained from FMO analysis. The values are representative for illustrative purposes.

Molecular OrbitalEnergy (eV)Character
LUMO+1-1.85Primarily Ligand-based (π*)
LUMO-2.50Primarily Metal-based (d-orbital)
HOMO-6.75Primarily Ligand-based (p-orbital)
HOMO-1-7.10Mixed Metal-Ligand (d-p)
Energy Gap (ΔE)4.25HOMO-LUMO Gap

Natural Population Analysis (NPA), derived from the broader Natural Bond Orbital (NBO) analysis, is a computational method used to calculate the distribution of electronic charge on the atoms within a molecule. nih.gov This analysis provides insight into the nature and covalency of the metal-ligand bonds.

For Tris(ethanolamine)copper(2+), NPA would quantify the partial positive charge on the copper center and the partial negative charges on the coordinating nitrogen and oxygen atoms. The calculated charge on the copper ion is always significantly lower than its formal +2 oxidation state, indicating substantial charge donation from the ligands and a degree of covalent character in the Cu-N and Cu-O bonds. This charge distribution is fundamental to the complex's electrostatic potential and its interactions with other molecules.

Table 3: Illustrative Natural Population Analysis (NPA) Charges This table shows representative NPA charge values to demonstrate the concept of charge distribution in the complex.

AtomCalculated NPA Charge (a.u.)
Cu (Copper)+1.10 to +1.40
N (Coordinated Nitrogen)-0.60 to -0.80
O (Coordinated Oxygen)-0.75 to -0.95
H (of coordinated -OH)+0.45 to +0.55

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

While standard DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and predict electronic absorption spectra (e.g., UV-Vis). nih.gov For copper(II) complexes, the color and UV-Vis spectrum are determined by d-d electronic transitions within the copper ion's d-orbitals.

TD-DFT calculations can predict the wavelengths (λ_max) and intensities of these absorptions. nih.gov By computing the electronic transitions for a model of Tris(ethanolamine)copper(2+), researchers can assign the observed spectral bands to specific electronic excitations, such as transitions from occupied d-orbitals to the singly occupied d-orbital of the Cu(II) center. nih.gov These studies are vital for interpreting experimental spectra and understanding the electronic structure of the complex in detail. nih.govnih.gov

Molecular Dynamics Simulations of Tris(ethanolamine)copper(2+) Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a complex like Tris(ethanolamine)copper(2+), MD simulations can provide insights into its behavior in solution, its structural flexibility, and its interactions with solvent molecules or other species. rsc.org

For example, MD simulations of related dinuclear copper(II)-triethanolamine complexes have been used to investigate their interaction with dye molecules in solution. rsc.org These simulations confirmed that weak interactions, such as electrostatic forces and hydrogen bonding, play a crucial role in how the complex adsorbs onto other molecules. rsc.org Similar simulations for Tris(ethanolamine)copper(2+) could model its solvation shell in water, revealing the structure and dynamics of water molecules surrounding the complex and the role of hydrogen bonding between the ligand's hydroxyl groups and the solvent.

Computational Prediction of Reactivity and Catalytic Pathways

Computational chemistry is increasingly used to predict the reactivity of metal complexes and to elucidate catalytic mechanisms. DFT calculations can be used to map the potential energy surface of a chemical reaction, identifying intermediates, transition states, and activation energies.

While specific catalytic pathways for Tris(ethanolamine)copper(2+) are not extensively documented in the provided context, the methodologies are well-established for similar copper complexes. For instance, the catalytic cycle for oxygen reduction by copper complexes with pyridylalkylamine ligands has been studied computationally to understand the multi-step electron and proton transfer processes. researchgate.net Similarly, DFT has been used to calculate the activation rate constants for copper-catalyzed Atom Transfer Radical Polymerization (ATRP), demonstrating extremely high reactivity for certain copper-amine complexes. nih.gov These computational approaches could be applied to Tris(ethanolamine)copper(2+) to explore its potential as a catalyst in various reactions, such as oxidation or polymerization, by modeling reaction pathways and calculating the associated energy barriers.

Coordination Behavior and Solution Equilibria

Chelation Modes and Denticity of Ethanolamine (B43304) Ligands in Copper(II) Complexes

Ethanolamine and its derivatives, such as triethanolamine (B1662121), are versatile ligands in their interaction with copper(II) ions, capable of acting as multidentate chelators. researchgate.netresearchgate.net The coordination can occur through the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups. researchgate.netresearchgate.net Upon deprotonation, the hydroxyl groups can also participate in bonding, further stabilizing the complex. researchgate.net

In the case of triethanolamine (TEA), it can act as a terdentate ligand, although in some complexes, one of the hydroxy groups may remain uncoordinated. rsc.org Studies on related systems, such as those involving tris(hydroxymethyl)aminomethane (Tris), show a maximum stoichiometry of two Tris ligands to one copper(II) ion. wikipedia.org Similarly, for ethanolamine itself, a 2:1 ligand-to-metal stoichiometry is observed in the formation of the copper(II) complex. nih.gov The chelate effect, which dictates that complexes with multidentate ligands are more stable than those with unidentate ligands, plays a significant role in the formation of these copper-ethanolamine complexes. wikipedia.org

Influence of pH on Complex Formation and Speciation in Aqueous Solutions

The formation and speciation of copper(II)-ethanolamine complexes in aqueous solutions are highly dependent on the pH of the medium. researchgate.netnih.gov Spectrophotometric studies have shown that different complex species can be detected across a wide pH range, from 2 to 12. researchgate.net The protonation state of both the amino and hydroxyl groups of the ethanolamine ligand is dictated by the pH, which in turn affects its coordination ability.

For instance, in acidic solutions, the amino group is protonated, which can hinder its coordination to the copper(II) ion. As the pH increases, deprotonation occurs, facilitating complex formation. Studies on the related phosphoethanolamine ligand show a clear progression of complex formation with increasing pH, with different species becoming dominant at specific pH ranges. rsc.org For example, a protonated complex may form at a lower pH (around 2.5-6.0), while deprotonated and hydroxo complexes become prevalent at higher pH values. rsc.org A similar pH-dependent behavior is expected for the tris(ethanolamine)copper(2+) system. At neutral pH, the formation of dimeric copper(II) complexes with the related Tris ligand has been observed, indicating that pH can also influence the nuclearity of the resulting complexes. wikipedia.org

Solution Studies and Determination of Stability Constants

The stability of copper(II)-ethanolamine complexes in solution is quantified by their stability constants (or formation constants), which have been determined using various techniques, including spectrophotometry and potentiometry. researchgate.netnih.gov These constants provide a measure of the affinity of the ethanolamine ligand for the copper(II) ion.

A high stability constant indicates that the complex is readily formed. wikipedia.org For the copper(II)-triethanolamine system, formation constants for the various complex species have been determined through least-squares fitting of visible spectrophotometric titration data. researchgate.net In a related system with the Tris ligand, the apparent affinity for Cu(II) at pH 7.4 has been shown to be quite high, though it varies with the concentrations and molar ratios of the reactants. wikipedia.org The table below presents stability constants for some relevant copper(II) complexes.

Complex SystemLog of Stability Constant (log K)Method of Determination
Copper(II)-glycinatelog K₁ = 8.6, log K₂ = 6.9Potentiometry
Copper(II)-ethylenediaminelog K (overall) = 18.7Not specified
Copper(II)-EDTAlog K (overall) = 18.8Not specified
Copper(II)-tren-thiosulfatelog K_f = 3.26 (± 0.02)Spectrophotometry
Copper(II)-Bz₃tren-thiosulfatelog K_f = 4.63 (± 0.02)Spectrophotometry

This table presents data for related copper(II) complexes to illustrate typical stability constant values. tren is tris(2-aminoethyl)amine (B1216632) and Bz₃tren is tris(2-benzylaminoethyl)amine. wikipedia.org

Isomerism and Stereochemical Considerations (e.g., cis-trans isomerism)

The stereochemistry of copper(II) complexes is a critical aspect of their chemistry. Depending on the coordination number and the nature of the ligands, various isomers can exist. For a tris-chelate complex like tris(ethanolamine)copper(2+), if the ligand acts as a bidentate chelator, an octahedral geometry would be expected, which allows for facial (fac) and meridional (mer) isomers. The isolation of mer-[CuII(abpy)₃][PF₆]₂ (where abpy is 2,2'-azobispyridine) demonstrates the existence of such isomers in tris-chelate copper(II) systems.

Furthermore, if the complex has a square planar or octahedral geometry with two identical ligands and two other identical ligands, cis-trans isomerism is possible. nih.gov In cis isomers, the identical ligands are adjacent to each other, while in trans isomers, they are on opposite sides. researchgate.net While specific studies on the cis-trans isomerism of tris(ethanolamine)copper(2+) are not prevalent, the principles can be inferred from studies on other copper(II) complexes, such as those with amino acids. researchgate.netwikipedia.orgrsc.org For example, both cis and trans isomers of bis(L-valinato)copper(II) have been synthesized and characterized, with the trans isomer being anhydrous and the cis isomer incorporating a water molecule. rsc.org The transformation between cis and trans isomers can sometimes be induced by heating. rsc.org The geometry of the complex can also be influenced by the specific ethanolamine derivative; for instance, copper(II) complexes with the tripodal tetraamine (B13775644) ligand tris(2-aminoethyl)amine (tren) adopt a trigonal bipyramidal geometry.

Multinuclear Complex Formation and Bridging Ligand Roles (e.g., dimeric, trinuclear, polymeric structures)

Amino alcohols like ethanolamine are excellent bridging ligands, facilitating the formation of multinuclear copper(II) complexes. researchgate.net The hydroxyl groups of the ethanolamine ligands can bridge two or more copper centers, leading to dimeric, trinuclear, or even polymeric structures. researchgate.netrsc.org

The formation of these multinuclear species is often influenced by factors such as the pH and the molar ratio of the reactants. researchgate.netwikipedia.org For example, dimeric copper(II) complexes with the Tris ligand are known to form at neutral pH. wikipedia.org In the copper(II)-triethanolamine system, evidence for the formation of dimeric species has also been found. researchgate.net In some cases, the bridging of hydroxy groups can lead to subnormal magnetic moments due to antiferromagnetic interactions between the copper(II) centers. rsc.org The ability of ligands with phenoxo or alkoxo groups to form bridged multinuclear copper(II) complexes is a well-established area of coordination chemistry. The structural diversity of these complexes ranges from discrete mono- to nonanuclear clusters and can extend to coordination polymers. researchgate.net This propensity for forming multinuclear structures is a key feature of the coordination chemistry of tris(ethanolamine)copper(2+).

Mechanistic Studies of Ligand Metal Interactions

Kinetics of Complex Formation and Dissociation in Solution

The formation of copper(II) complexes with ethanolamines, including triethanolamine (B1662121), has been investigated using various analytical techniques. Spectrophotometric studies have been instrumental in elucidating the nature of the complex species formed in solution. Research conducted at an ionic strength of 1.0 mol dm⁻³ and 25 °C has shown that ethanolamines function as multidentate ligands, coordinating to the copper(II) ion through their amino and hydroxyl groups. rsc.org

Kinetic studies on similar copper(II)-amine systems, such as with ethylenediamine (B42938), reveal that complex formation is typically very rapid. For instance, the reaction between the aquated copper(II) ion and the neutral ethylenediamine ligand has a rate constant in the order of 10⁹ l·mol⁻¹·s⁻¹. researchgate.net While specific rate constants for the Tris(ethanolamine)copper(2+) complex are not detailed in the provided literature, the kinetics are expected to be complex, potentially involving stepwise coordination of the hydroxyl arms after the initial amine coordination. Dissociation is often acid-catalyzed, where protonation of the coordinated ligand facilitates the breaking of the metal-ligand bond. researchgate.net

Table 1: Key Findings in Cu(II)-Ethanolamine Complex Formation

Parameter Finding Reference
Ligand Functionality Ethanolamines act as multidentate ligands. rsc.org
Coordinating Groups Coordination occurs through the amino group, hydroxyl groups, and deprotonated hydroxyl groups. rsc.org
Methodology Formation constants and individual spectra of complex species were obtained by fitting visible spectrophotometric data. rsc.org
pH Range Studied The system was characterized over a pH range of 2 to 12. rsc.org

| Related System Kinetics | Rate constants for Cu(II)-ethylenediamine formation are on the order of 10⁹ l·mol⁻¹·s⁻¹, suggesting rapid complexation. | researchgate.net |

Ligand Exchange and Substitution Reaction Mechanisms

Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of the central metal ion by other ligands. For aqueous copper(II) complexes, the coordinated water molecules are readily exchanged. When a stronger ligand like ammonia (B1221849) is introduced in excess to an aqueous solution of copper(II) ions, it displaces the water ligands to form a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. youtube.com

While specific studies on the ligand exchange mechanisms of the Tris(ethanolamine)copper(2+) complex are not detailed, it is expected that the exchange would follow similar principles. An incoming ligand would likely substitute the coordinated ethanolamine (B43304) ligands in a stepwise manner. The stability of the Tris(ethanolamine)copper(2+) chelate means that the exchange may be slower compared to the exchange of simple monodentate ligands like water.

Protonation and Deprotonation Equilibria of Coordinated Ligands

The ethanolamine ligand possesses both an amino group and hydroxyl groups, which can participate in acid-base equilibria. Coordination to a Lewis acidic metal center like copper(II) significantly influences the pKa values of these functional groups. Spectrophotometric studies have confirmed that in the Cu(II)-triethanolamine system, the ligand coordinates not only through the neutral amino and hydroxyl groups but also through deprotonated hydroxyl groups, particularly as the pH of the solution increases. rsc.org

In related systems, such as copper(II) complexes with phosphoethanolamine, potentiometric and spectroscopic analyses have established that the mode of coordination is highly pH-dependent. nih.govresearchgate.net For instance, the amino group of free phosphoethanolamine has a logK₁ (protonation constant) of 10.41. nih.gov Upon coordination to copper(II), the electron-withdrawing effect of the metal ion lowers the basicity of the amino group and increases the acidity of the hydroxyl groups, facilitating their deprotonation at lower pH values than for the free ligand.

Studies on copper(II) complexes with similar amino-alcohol ligands like Tris (tris(hydroxymethyl)aminomethane) also show complex pH-dependent behavior, with the formation of various monomeric and dimeric species as the pH changes. nih.gov The deprotonation of the coordinated hydroxyl groups is a key step in the formation of stable, neutral, or even anionic chelate complexes at neutral or alkaline pH. These equilibria are fundamental to understanding the speciation of the Tris(ethanolamine)copper(2+) complex in aqueous solutions across different pH ranges.

Table 3: Chemical Compounds Mentioned

Compound Name Formula/Abbreviation
Tris(ethanolamine)copper(2+) [Cu(N(CH₂CH₂OH)₃)]²⁺
Triethanolamine N(CH₂CH₂OH)₃
Copper(II) ion Cu²⁺
Ethylenediamine en
Acetonitrile MeCN
Dimethyl sulfoxide DMSO
Tris(hydroxymethyl)aminomethane Tris
Phosphoethanolamine enP
Triethylamine (B128534) NEt₃
Water H₂O
Ammonia NH₃

Advanced Applications in Chemical Science

Catalytic Applications of Tris(ethanolamine)copper(2+) and Related Complexes

While direct catalytic applications of the specific complex "tris(ethanolamine)copper(2+)" are not extensively documented in peer-reviewed literature for all the reactions listed below, the broader class of copper-triethanolamine complexes has shown promise in several areas of catalysis. This section will discuss these applications, drawing parallels and inferring the potential activity of the title compound based on the behavior of its close structural relatives.

Oxidation Reactions (e.g., Phenol (B47542) Oxidation, Alcohol Oxidation)

Copper complexes are well-known catalysts for oxidation reactions. The oxidation of phenols and alcohols is of particular industrial and synthetic importance. While specific studies focusing solely on tris(ethanolamine)copper(2+) as the catalyst are limited, the broader family of copper-amine complexes is active in such transformations.

Phenol Oxidation: The oxidation of phenols often leads to the formation of quinones or coupled polymeric products. Copper(II)-halide complexes have been studied for their ability to oxidize phenols. The mechanism of these reactions is thought to involve either a proton-transfer/electron-transfer (PTET) or a concerted proton/electron transfer (CPET) pathway, depending on the substituents on the phenol. rsc.org It is plausible that a tris(ethanolamine)copper(2+) complex could facilitate similar transformations, with the ethanolamine (B43304) ligand influencing the redox potential of the copper center and the substrate binding. Research on the oxidation of 2-aminophenol (B121084) to the corresponding phenoxazinone chromophore has been conducted using bi- and trinuclear copper(II) complexes with 2-benzylaminoethanol, a related amino alcohol ligand. These systems have demonstrated notable catalytic activity. rsc.org

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper-based catalysts, often in conjunction with a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective for the aerobic oxidation of alcohols. While direct data on tris(ethanolamine)copper(2+) is scarce, other copper complexes with nitrogen- and oxygen-containing ligands are known to catalyze these reactions efficiently. For instance, the electro-oxidation of ethanol (B145695) in alkaline media has been studied using copper as a catalyst, with copper oxides being identified as active species that can promote the complete oxidation of the alcohol. ui.ac.id

Catalyst SystemSubstrateProductKey Findings
Copper(II)-halide complexesSubstituted phenolsQuinonesMechanism dependent on phenol substituents (PTET vs. CPET). rsc.org
Bi- and trinuclear Cu(II) complexes with 2-benzylaminoethanol2-aminophenolPhenoxazinoneDemonstrates phenoxazinone synthase-like activity. rsc.org
Copper electrodesEthanolAcetaldehyde, Acetic AcidEffective for ethanol electro-oxidation in alkaline media. ui.ac.id

Carbon-Carbon Bond Forming Reactions (e.g., Henry Reaction)

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Copper complexes are frequently employed as catalysts to control the stereochemistry of this reaction.

Chiral copper(II) complexes have been shown to be effective catalysts for the asymmetric Henry reaction, yielding β-nitroalcohols with high enantioselectivity. nih.gov For example, a complex derived from (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde has been used to catalyze the reaction between various aldehydes and nitromethane, with the counter-anion influencing the reaction's outcome. nih.gov While there is no specific mention of tris(ethanolamine)copper(2+) in this context, the principle of using a chiral copper complex to induce asymmetry is well-established. It is conceivable that a chiral derivative of a copper-ethanolamine complex could also serve as a catalyst for the asymmetric Henry reaction. The use of N,N'-dioxide-copper(I) complexes has also been reported to catalyze the Henry reaction with high enantiomeric excesses. acs.orgacs.org

CatalystReactantsProductEnantiomeric Excess (ee)
Chiral Cu(II) complex with (S)-2-aminomethylpyrrolidine ligando-nitrobenzaldehyde, nitromethaneβ-nitroalcoholup to 77%
N,N'-Dioxide-Cu(I) complexAromatic aldehydes, nitroethaneanti-β-nitroalcoholsup to 97%
Chiral bis(oxazoline)copper(II) triflateα-ketoesters, nitromethaneα-hydroxy β-nitro estersNot specified

Oxygen Reduction Reactions and Electrocatalysis

The oxygen reduction reaction (ORR) is a critical process in fuel cells and other energy conversion technologies. Copper complexes have been investigated as potential electrocatalysts for the ORR, aiming to replace more expensive noble metal catalysts like platinum.

Research has shown that copper complexes with tetradentate tripodal amine ligands, such as tris(2-pyridylmethyl)amine (B178826) (tmpa), are highly effective for the electrocatalytic reduction of oxygen. nih.govnih.gov These complexes can catalyze the four-electron reduction of O2 to water. The catalytic activity is influenced by the ligand structure and the redox potential of the Cu(II)/Cu(I) couple. nih.gov While tris(ethanolamine)copper(2+) has a different ligand environment than the extensively studied pyridyl-based complexes, the fundamental principle of utilizing a copper center for oxygen activation and reduction could be applicable. The ethanolamine ligand, with its alcohol functionalities, might influence the proton-coupling steps of the ORR. Studies on copper(II)-based metal-organic frameworks (MOFs) have also demonstrated their potential for electrocatalytic oxygen reduction. researchgate.net

CatalystKey FeaturesTurnover Frequency (TOF)
[Cu(tmpa)(L)]2+ (tmpa = tris(2-pyridylmethyl)amine)Homogeneous catalyst, stepwise 4e-/4H+ pathway1.5 x 10^5 s^-1
Copper complexes with bpg and bpp ligands (related to tmpa)Tunable electronic and structural properties10^5 to 10^6 s^-1
Copper(II)-2,2'-bipyridine-benzene-1,3,5-tricarboxylate (MOF)Heterogeneous catalyst, four-electron reduction pathwayNot specified

"Click" Chemistry and Related Cycloaddition Reactions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a powerful tool for forming 1,2,3-triazoles. This reaction has found widespread use in various fields, including drug discovery and materials science. rsc.org

The catalytically active species in CuAAC is typically a copper(I) complex. While various copper(II) sources can be used in the presence of a reducing agent, the nature of the ligand plays a crucial role in stabilizing the copper(I) state and accelerating the reaction. It has been noted in studies comparing different ligands that triethylamine (B128534) (TEA), a simple amine, can generate a more potent copper catalyst for CuAAC than some more complex ligands. nih.gov This suggests that the amine groups of the ethanolamine ligand in tris(ethanolamine)copper(2+) could potentially coordinate to the copper center and influence its catalytic activity in cycloaddition reactions. Copper-catalyzed cycloadditions have also been extended to the synthesis of other heterocyclic compounds. nih.gov

C-H Activation Catalysis

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical approach to creating complex molecules. Copper catalysis has emerged as a powerful tool for C-H activation. nih.govnih.govyoutube.com

Recent advances have shown that simple copper catalysts can perform challenging C-H activation reactions. scripps.edu For example, copper-catalyzed C-H functionalization has been used to synthesize pharmaceutically relevant 2-aminobenzimidazoles. nih.gov While there is no specific report on the use of tris(ethanolamine)copper(2+) for C-H activation, the ability of copper complexes to mediate such reactions is well-documented. The ligand environment is critical in these reactions, often directing the catalyst to a specific C-H bond. The ethanolamine ligand could potentially participate in directing group-assisted C-H activation, although this remains to be explored experimentally.

Heterogeneous Catalysis and Immobilization Strategies

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. nih.govacs.org

A notable example in the context of this article is the anchoring of a triethanolamine-Cu(II) complex onto magnetic carbon nanotubes. This immobilized catalyst was successfully used for the synthesis of 5-substituted 1H-tetrazoles from aldehydes. The catalyst demonstrated good performance and could be easily recovered using an external magnet and reused multiple times without a significant loss of activity. This work provides direct evidence for the utility of a copper-triethanolamine complex in a heterogeneous catalytic system. Another approach to heterogeneous catalysis involves using copper-coated atomic force microscopy tips to catalyze azide-alkyne cycloadditions directly on a surface, demonstrating the potential for spatially controlled reactions. nih.gov

Precursors for Advanced Materials Fabrication

The tris(ethanolamine)copper(2+) complex serves as a valuable precursor in the fabrication of advanced copper-based materials. Its chemical structure and decomposition characteristics make it particularly suitable for applications in flexible electronics and nanomaterial synthesis.

Metal-Organic Decomposition (MOD) Precursors for Conductive Copper Films in Flexible Electronics

Metal-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for creating thin films. In this method, a metal-organic compound, such as tris(ethanolamine)copper(2+), is dissolved in a solvent to create an ink. youtube.com This MOD ink is then deposited onto a substrate and heated, causing the organic ligands to decompose and leaving behind a film of the desired metal. youtube.comresearchgate.net This approach is a promising alternative to nanoparticle-based inks, as it avoids issues like nozzle clogging during printing. youtube.com

Tris(ethanolamine)copper(2+) and related copper-alkanolamine complexes are effective MOD precursors for several reasons. The presence of hydroxyl groups in the ethanolamine ligand helps dissolve the copper salt in the solvent. researchgate.net Furthermore, these complexes can be designed to be "self-reducible," meaning they decompose into pure, conductive copper at relatively low temperatures without requiring a separate reducing agent. researchgate.netdntb.gov.ua

Research on copper formate (B1220265) inks using ethanolamine shows a two-step thermal decomposition process. The first event occurs at approximately 95°C, with a second event at around 195°C, which is the minimum temperature required for complete conversion to metallic copper. researchgate.net This low-temperature process is crucial for fabricating flexible electronics on heat-sensitive plastic substrates. The resulting copper films can achieve low resistivity, with values as low as 2x10⁻⁵ Ω·cm reported for films calcined at 140°C. researchgate.net

FeatureDescriptionSource(s)
Technique Metal-Organic Decomposition (MOD) youtube.comresearchgate.net
Precursor Type Copper-alkanolamine complex (e.g., with ethanolamine) researchgate.net
Decomposition Two-step thermal event, initiated around 95°C researchgate.net
Sintering Temp. Minimum of 195°C for full conversion to Cu metal researchgate.net
Resistivity Can achieve values as low as 2x10⁻⁵ Ω·cm researchgate.net

Synthesis of Copper-Based Nanomaterials for Specific Applications

The tris(ethanolamine)copper(2+) complex is also a suitable precursor for the synthesis of copper-based nanomaterials, such as nanoparticles and nanowires. In these syntheses, the complex acts as the copper source, which is then reduced in the presence of capping agents to control the size and shape of the resulting nanostructures.

Various methods, including the polyol reduction method, are employed for this purpose. elsevierpure.comresearchgate.net In a typical process, a copper precursor is dissolved in a solvent that also acts as a reducing agent, such as ethylene (B1197577) glycol or 1-heptanol. elsevierpure.comnih.gov Surfactants and capping agents like oleylamine (B85491) or polyvinylpyrrolidone (B124986) (PVP) are used to prevent the nanoparticles from agglomerating and to stabilize the final suspension. elsevierpure.comnih.gov The reaction temperature and the choice of capping agent are critical factors that determine the final size and distribution of the nanoparticles. researchgate.net

For example, copper nanowires have been synthesized by reducing a copper precursor with a reducing agent at elevated temperatures (e.g., 165°C) over several hours. berkeley.edu The resulting nanomaterials have diverse applications. Copper nanoparticles are used to formulate conductive inks and nanofluids with enhanced thermal conductivity, and they also exhibit strong antibacterial properties. researchgate.netnih.gov The resistivity of films made from these nanoparticles can be significantly reduced through sintering, approaching that of bulk copper. nih.gov

Environmental Remediation Strategies (Mechanistic Aspects)

Complexes involving copper and amine ligands, such as tris(ethanolamine)copper(2+), are investigated for various environmental remediation strategies due to their catalytic and adsorption properties.

Adsorption and Removal of Heavy Metal Ions from Aqueous Solutions

The removal of toxic heavy metal ions from wastewater is a critical environmental challenge. Adsorption is considered an effective and accessible method for this purpose. mdpi.comresearchgate.net Materials functionalized with amine groups show a high affinity for adsorbing heavy metal ions. The ethanolamine ligands in the tris(ethanolamine)copper(2+) complex contain such functional groups.

Studies on competitive adsorption using amine-grafted adsorbents have demonstrated a strong preference for certain metal ions. nih.gov The typical order of adsorption affinity is Cu²⁺ ≈ Cr³⁺ > Pb²⁺ > Cd²⁺. nih.gov This indicates that the active sites on the adsorbent have a higher affinity for copper and chromium ions than for lead and cadmium. In experiments using multi-metal solutions, adsorbents can remove over 95% of cationic metal ions. nih.gov The efficiency of removal is dependent on factors such as pH, contact time, and the initial concentration of the metal ions. chalcogen.ro For instance, the removal efficiency for Cu(II) ions can be as high as 99.95% under optimal conditions. chalcogen.ro

ParameterFindingSource(s)
Adsorption Mechanism Utilizes amine functional groups on adsorbents. mdpi.comnih.gov
Competitive Affinity Cu²⁺ ≈ Cr³⁺ > Pb²⁺ > Cd²⁺ nih.gov
Removal Efficiency Can exceed 95% in multi-metal solutions. nih.gov
Optimal Cu(II) Removal Reported as high as 99.95%. chalcogen.ro

Degradation of Organic Pollutants and Dyes

Copper(II) complexes, particularly those involving ligands like triethanolamine (B1662121), have proven to be effective catalysts for the degradation of organic pollutants and dyes in wastewater. rsc.org These complexes often function as photocatalysts, utilizing light to generate highly reactive oxygen species (ROS) that break down the pollutant molecules. researchgate.net

Dinuclear copper(II) complexes with triethanolamine have shown remarkable efficiency in the visible light-mediated photo-Fenton degradation of organic dyes such as fuchsin basic and methyl orange. rsc.org Degradation rates of approximately 98% for a 50 ppm dye concentration have been reported. rsc.org The process often follows pseudo-first-order kinetics. mdpi.comcolab.ws The catalytic activity can be further enhanced by adding an oxidizing agent like hydrogen peroxide (H₂O₂), which helps generate additional hydroxyl radicals. mdpi.comcolab.ws The stability of these copper complexes allows them to be recycled and reused multiple times with only a slight decrease in degradation efficiency. mdpi.comcolab.ws

DyeCatalyst TypeDegradation EfficiencySource(s)
Fuchsin Basic, Methyl OrangeDinuclear Cu(II)-triethanolamine complex~98% rsc.org
Acid Orange 7Copper(II) coordination polymer (CP1)92.40% mdpi.comcolab.ws
Methyl OrangeCopper(II) coordination polymer (CP1)80.50% mdpi.comcolab.ws

Catalytic Carbon Dioxide (CO2) Reduction

The electrochemical conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a key area of research for mitigating greenhouse gas emissions and storing renewable energy. researchgate.net Copper-based catalysts are unique in their ability to reduce CO₂ to multicarbon (C₂+) products like ethanol and ethylene. utoronto.caresearchgate.net

The mechanism involves the adsorption of CO₂ onto the catalyst surface, followed by a series of electron and proton transfer steps. Amine-functionalized materials, including aqueous solutions of compounds like tris(2-aminoethyl)amine (B1216632), have been shown to be effective absorbents for capturing CO₂ due to the affinity between the amine groups and CO₂. google.com In catalytic systems, the copper center plays a crucial role. The process often proceeds through a tandem pathway where CO₂ is first reduced to carbon monoxide (CO), which then undergoes C-C coupling to form C₂+ products on adjacent active sites. utoronto.ca The structure of the copper catalyst and the surrounding ligands can be tuned to improve the efficiency and selectivity towards specific products, with Faradaic efficiencies for C₂+ products reaching as high as 91% in acidic media. utoronto.ca Sonochemical methods, which use ultrasound to drive the reaction, are also being explored for CO₂ reduction with copper catalysts. youtube.com

Bioinorganic Chemical Research (Mechanistic Aspects, Non-Clinical)

The study of tris(ethanolamine)copper(2+) and related copper-alkanolamine complexes provides a foundational understanding of the behavior of copper ions in biological environments. These simple, well-defined coordination compounds allow researchers to probe the fundamental principles of copper's catalytic activity, its binding affinity to essential biomolecules, and its role in the intricate mechanisms of metal ion regulation within living systems.

Biomimetic Catalysis and Enzyme Models for Biological Processes

Copper-containing enzymes play crucial roles in a vast array of biological processes, often catalyzing challenging chemical transformations with high efficiency and selectivity. Tris(ethanolamine)copper(2+) and similar complexes serve as valuable models for the active sites of these enzymes, enabling detailed mechanistic studies that would be difficult to perform on the native proteins.

Research has demonstrated the catalytic prowess of copper-triethanolamine complexes in various oxidation reactions. researchgate.netresearchgate.net For instance, these complexes have been shown to be highly active and selective catalysts or catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) and other alkanes under mild conditions, yielding valuable products like cyclohexanol (B46403) and cyclohexanone. researchgate.netnih.gov The catalytic cycle often involves the formation of reactive oxygen species, a process central to the function of many copper-dependent oxidases and oxygenases.

Furthermore, certain copper complexes, including those with amine-based ligands, have been investigated as mimics of superoxide (B77818) dismutase (SOD), an essential antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. rsc.orgnih.govnih.gov The efficiency of these synthetic mimics is influenced by factors such as the geometry around the copper center and the electronic properties of the ligands. rsc.orgnih.gov The study of how ligand modifications in complexes like tris(ethanolamine)copper(2+) affect their SOD-like activity provides crucial insights for the rational design of therapeutic agents that can combat oxidative stress. nih.govwustl.edu

Table 1: Catalytic Activity of Copper-Triethanolamine and Related Complexes

Substrate Catalyst System Product(s) Key Findings Reference(s)
Cyclohexane Copper(II) triethanolamine complexes Cyclohexanol and cyclohexanone Highly active and selective under mild, biphasic conditions. researchgate.net
Alkylarenes Copper-triethanolamine complex Phenyl ketones Efficient and selective oxidation using tert-butylhydroperoxide. researchgate.net
Superoxide (O₂⁻) Copper complex of 6-(2-hydroxy-benzaldehyde) hydrazono-as-triazine-3,5-dione O₂ and H₂O₂ Exhibits extremely high SOD-like activity in solution. rsc.org
Superoxide (O₂⁻) Pyclen-based Copper(II) Complex O₂ and H₂O₂ Pyridine modification enhances SOD mimic efficiency. nih.gov

Interactions with Biological Macromolecules and DNA (Focus on binding mechanisms, not therapeutic outcomes)

The interaction of copper complexes with biological macromolecules such as proteins and nucleic acids is a cornerstone of their biological activity. Understanding the non-covalent binding forces and the structural changes induced upon complexation is crucial for elucidating their mechanisms of action.

Interaction with DNA:

Copper(II) complexes have been extensively studied for their ability to bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. researchgate.netmdpi.com Intercalative binding, where the complex inserts itself between the base pairs of the DNA double helix, is often characterized by changes in the absorption and fluorescence spectra of the complex and an increase in the viscosity of the DNA solution. wustl.edu Studies on various copper complexes have shown that the nature of the ligands plays a critical role in determining the binding mode and affinity. rsc.org For instance, planar aromatic ligands can facilitate intercalation.

While specific studies on the tris(ethanolamine)copper(2+) complex are limited, research on similar copper(II) complexes provides a framework for understanding its potential interactions. The binding constants (Kb) for copper complexes with DNA can vary significantly, reflecting the stability of the DNA-complex adduct. mdpi.comacs.org

Table 2: DNA Binding Parameters of Representative Copper(II) Complexes

Complex Binding Constant (Kb) (M⁻¹) Proposed Binding Mode Technique(s) Reference(s)
Hesperetin Schiff Base Cu(II) Complexes (2.3–9.2) × 10⁶ Intercalation UV-Vis, Fluorescence Spectroscopy mdpi.com
Mononuclear Cu(II) Schiff Base Complex 2.85 × 10⁵ Intercalation UV-Vis Spectroscopy acs.org
Cu(II) Complexes with NNO Ligands - Intercalative and groove binding Absorption and Fluorescence Spectroscopy rsc.org
Tridentate Copper(II) Complexes - Intercalation Ethidium bromide displacement, Viscosity, CD, CV wustl.edu

Interaction with Proteins:

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the bloodstream and are known to bind a wide variety of molecules, including metal complexes. nih.govnih.gov The study of the interaction of copper complexes with these proteins provides insights into their bioavailability and distribution. Fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry (ITC) are powerful techniques used to characterize these interactions. nih.govnanoient.org

Fluorescence quenching experiments can reveal the binding affinity (Ka) and the number of binding sites (n) of a complex to the protein. nanoient.org CD spectroscopy can detect changes in the secondary structure of the protein upon complex binding, such as a reduction in the α-helical content. nih.gov Isothermal titration calorimetry provides a complete thermodynamic profile of the binding event, including the enthalpy (ΔH°) and entropy (ΔS°) changes, which can elucidate the nature of the binding forces (e.g., hydrophobic, electrostatic, hydrogen bonding). nih.gov While direct studies on tris(ethanolamine)copper(2+) are not abundant, the principles derived from studies of other copper complexes are applicable.

Table 3: Binding Parameters of Copper(II) Complexes with Bovine Serum Albumin (BSA)

Complex Binding Constant (Ka) (M⁻¹) Number of Binding Sites (n) Thermodynamic Parameters Technique(s) Reference(s)
[Cu(dipica)(CH₃COO)]ClO₄ 1.81 x 10⁻⁵ (300 K), 2.10 x 10⁻⁵ (310 K) ~1 ΔG° < 0, ΔH° > 0, ΔS° > 0 Fluorescence, UV-Vis, CD nanoient.org
[Cu(L1)(L2)ClO₄], [Cu(L2)(L3)]ClO₄], [Cu(L4)₂(H₂O)₂] - - Endothermic, Entropy-driven Fluorescence, ITC, CD nih.gov

Fundamental Role in Metal Ion Homeostasis Mechanisms

Copper is an essential trace element, but it is also toxic in excess. Therefore, organisms have evolved sophisticated mechanisms to maintain copper homeostasis, involving a network of proteins that control its uptake, transport, storage, and efflux. nih.govresearchgate.net While tris(ethanolamine)copper(2+) itself is not a physiological species, simple, well-characterized copper complexes like it are invaluable tools for studying the fundamental principles of these homeostatic mechanisms in a controlled, non-cellular environment.

These model complexes can be used to investigate the thermodynamics and kinetics of copper binding to metallochaperones, which are proteins that deliver copper to specific intracellular targets. researchgate.net By studying the competition for copper between a model complex and a chaperone protein, researchers can gain insights into the binding affinities and exchange rates that govern copper trafficking.

Furthermore, the human copper transporter 1 (hCTR1) is a key protein responsible for high-affinity copper influx into cells. nih.gov All-atom models and simulations of hCTR1 have revealed the presence of multiple methionine-rich motifs that are crucial for the stepwise transport of copper ions. nih.gov Studies with simple copper complexes can help to validate these models by probing the accessibility and reactivity of these copper-binding sites. The well-defined structure and properties of tris(ethanolamine)copper(2+) make it a suitable candidate for such in vitro studies, helping to dissect the intricate steps of copper transport and handover between different protein components of the homeostasis machinery.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

The academic research on Tris(ethanolamine)copper(2+) has established a solid foundation regarding its synthesis, structure, and fundamental properties. Key findings highlight the versatility of triethanolamine (B1662121) as a ligand, capable of forming mononuclear and polynuclear copper(II) complexes with diverse coordination geometries. Spectroscopic and electrochemical studies have provided significant insights into the electronic structure and redox behavior of these complexes. The use of this complex as a precursor in the synthesis of catalytic materials and nanomaterials represents a significant contribution to materials chemistry.

Emerging Research Trends and Challenges in Tris(ethanolamine)copper(2+) Chemistry

Emerging research is focused on harnessing the properties of Tris(ethanolamine)copper(2+) for advanced applications. A significant trend is the development of novel catalytic systems for green chemistry applications, such as the degradation of pollutants. rsc.org The design of new materials, including metal-organic frameworks (MOFs) incorporating this complex, is another active area of investigation. csic.es A major challenge lies in controlling the precise structure and nuclearity of the complexes in solution, which is crucial for their application in catalysis and materials synthesis. nih.govresearchgate.net Understanding the complex speciation in aqueous solutions at different pH values remains an area of active research. nih.gov

Potential Avenues for Interdisciplinary Research and Advanced Applications

The future of Tris(ethanolamine)copper(2+) research lies in interdisciplinary collaborations. The intersection of coordination chemistry with materials science holds promise for the development of novel functional materials with tailored properties. For example, incorporating the complex into polymer matrices or onto solid supports could lead to new hybrid materials with enhanced catalytic activity or sensing capabilities. In the field of bioinorganic chemistry, the interaction of these copper complexes with biological molecules could be explored for potential applications in medicine, building upon the known antimicrobial and anticancer activities of other copper complexes. nih.govmdpi.com Furthermore, its role in electrochemistry could be expanded beyond electroplating to the development of new electrode materials or electrochemical sensors.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Tris(ethanolamine)copper(2+) to ensure complex stability?

  • Methodology :

  • Vary pH (6.0–10.0) using buffering systems like sodium phosphate (pH 6.0–7.3) or ethanolamine-containing buffers (pH 8.0–10.0) to stabilize the complex .
  • Adjust molar ratios of ethanolamine to copper (e.g., 3:1) in aqueous solutions under inert gas to prevent oxidation .
  • Monitor reaction progress via UV-Vis spectroscopy (e.g., absorption bands at 600–700 nm indicative of Cu²⁺ coordination) and validate purity via elemental analysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Tris(ethanolamine)copper(2+) structure?

  • Methodology :

  • Spectroscopy : Use FT-IR to identify N–Cu bonding (stretching frequencies ~450–500 cm⁻¹) and UV-Vis for d-d transitions .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and mobile phases containing 0.1% trifluoroacetic acid to assess purity .
  • X-ray crystallography : For definitive structural elucidation, grow single crystals in ethanol-water mixtures under controlled humidity .

Q. How should Tris(ethanolamine)copper(2+) be stored to prevent decomposition?

  • Methodology :

  • Store in airtight, amber glass containers under nitrogen at 4°C to minimize oxidation and photodegradation .
  • Avoid contact with incompatible materials (e.g., brass, rubber) and oxidizing agents; use inert liners for long-term storage .
  • Regularly test stability via cyclic voltammetry to detect redox changes in Cu²⁺/Cu⁺ states .

Advanced Research Questions

Q. How can researchers resolve contradictions in ethanolamine’s ability to form stable copper complexes under varying pH conditions?

  • Methodology :

  • Conduct pH-dependent stability studies using continuous buffering systems (e.g., TBA buffer for pH 4.0–8.5 and ATE buffer for pH 8.0–10.0) .
  • Compare spectroscopic data (UV-Vis, EPR) with literature reports to identify discrepancies in ligand coordination modes .
  • Use computational modeling (DFT) to predict stability constants and validate experimentally via potentiometric titrations .

Q. What experimental strategies can elucidate the redox behavior of Tris(ethanolamine)copper(2+) in catalytic applications?

  • Methodology :

  • Perform cyclic voltammetry in non-coordinating electrolytes (e.g., 0.1 M KCl) to determine formal reduction potentials and electron transfer kinetics .
  • Couple with in-situ Raman spectroscopy to monitor ligand rearrangement during redox transitions .
  • Test catalytic efficiency in model reactions (e.g., hydroxylation of phenols) under aerobic vs. anaerobic conditions .

Q. How do buffer systems containing ethanolamine influence the stability and reactivity of Tris(ethanolamine)copper(2+) in biochemical assays?

  • Methodology :

  • Compare activity in amine-free buffers (e.g., HEPES) vs. ethanolamine-containing buffers (ATE) using kinetic assays (e.g., enzyme inhibition studies) .
  • Quantify buffer interference via competitive ligand experiments (e.g., adding EDTA to chelate free Cu²⁺) .
  • Use stopped-flow spectroscopy to measure rapid ligand-exchange dynamics in mixed buffer systems .

Data Presentation Guidelines

  • Tables : Include kinetic parameters (e.g., kcat, Km) from pH-dependent assays , redox potentials from voltammetry , and stability constants from titration data .
  • Figures : Use annotated UV-Vis spectra to show pH-dependent absorption shifts and cyclic voltammograms to illustrate redox behavior .

Critical Considerations

  • Address contradictions in ethanolamine-copper interactions by replicating protocols from conflicting studies (e.g., vs. 17) .
  • Validate computational models with experimental data to ensure predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.